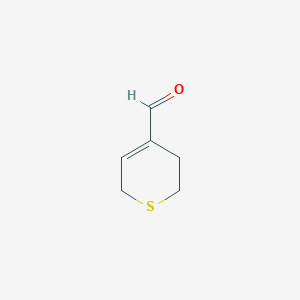

3,6-dihydro-2H-thiopyran-4-carbaldehyde

Description

Properties

Molecular Formula |

C6H8OS |

|---|---|

Molecular Weight |

128.19 g/mol |

IUPAC Name |

3,6-dihydro-2H-thiopyran-4-carbaldehyde |

InChI |

InChI=1S/C6H8OS/c7-5-6-1-3-8-4-2-6/h1,5H,2-4H2 |

InChI Key |

JOOLQVGCAUTZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Two-Stage Process in Mineral Oil with Acid Catalysis

This method involves two main stages:

Adduct Formation: Acrolein or crotonaldehyde is reacted with hydrogen sulfide in a high boiling mineral oil (e.g., vacuum gas oil with boiling point 350–500 °C) at 20–60 °C without catalyst. The molar ratio of aldehyde to hydrogen sulfide ranges from 3.0:1 to 1.5:1, preferably 2.2:1 to 1.8:1. Hydrogen sulfide is passed as a gas, while the aldehyde can be fed as a liquid or gas into a stirred or tubular reactor.

Cyclization and Dehydration: Without prior work-up, the intermediate adduct is cyclized and dehydrated in the presence of a high boiling acidic catalyst such as aliphatic or aromatic sulfonic acids (e.g., benzenesulfonic acid, toluenesulfonic acid, dodecylbenzenesulfonic acid) at 70–130 °C (preferably 100–120 °C). The acid catalyst loading is 0.0001 to 10 mol%, typically 0.1 to 1 mol%. Water formed is continuously distilled off under reduced pressure (~15 mbar) or atmospheric pressure with a nitrogen stream.

The product is then isolated by vacuum distillation from the mineral oil solvent.

Yields: Reported yields for closely related 5,6-dihydro-2H-thiopyran-3-carboxaldehyde are in the range of 85–90% based on starting aldehyde or hydrogen sulfide.

Catalyst-Free Process in Mineral Oil

An alternative process omits the acid catalyst during the initial adduct formation stage. Acrolein or crotonaldehyde reacts with hydrogen sulfide in mineral oil at 20–60 °C without catalyst to form the intermediate. The cyclization and dehydration step still requires acidic conditions to proceed efficiently, often employing sulfonic acid catalysts as above.

Reaction Setup and Conditions

- Reactors: Oil-heated tubular reactors or stirred kettles with controlled temperature and feed rates.

- Temperature: Adduct formation at 20–60 °C; cyclization at 70–130 °C.

- Pressure: Atmospheric or reduced pressure during water removal and product distillation.

- Solvent: High boiling mineral oils such as vacuum gas oil or vacuum residues.

- Feed Rates Example: 100 parts/hour acrolein with 27–35 parts/hour hydrogen sulfide.

- Water Removal: Continuous distillation during cyclization to drive reaction equilibrium.

Representative Experimental Data

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Aldehyde (acrolein/crotonaldehyde) | 100 parts/hour | Vaporized and fed as gas |

| Hydrogen sulfide feed | 27–35 parts/hour | Fed as gas |

| Mineral oil solvent | Vacuum gas oil or vacuum residue | Boiling point > 350 °C |

| Adduct formation temperature | 20–60 °C | Without catalyst |

| Cyclization temperature | 100–120 °C | With 0.1–1 mol% sulfonic acid catalyst |

| Pressure during dehydration | 15 mbar or atmospheric | Water distilled off |

| Yield of thiopyran carbaldehyde | 85.7–91.1% | Based on aldehyde or hydrogen sulfide |

Purification

The final product is purified by vacuum distillation from the mineral oil solvent at pressures from 0.1 to 1 mbar, yielding a high-purity thiopyran carbaldehyde suitable for further use.

Mechanistic Insights

- The initial step involves nucleophilic addition of hydrogen sulfide to the α,β-unsaturated aldehyde forming a hydroxythio intermediate.

- Subsequent intramolecular cyclization forms a tetrahydrothiopyran ring.

- Dehydration catalyzed by sulfonic acids removes water, establishing the conjugated thiopyran aldehyde structure.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Two-stage with acid catalyst | Sulfonic acids (0.1–1 mol%) | Vacuum gas oil/mineral oil | 20–60 (adduct), 100–120 (cyclization) | 85–90 | Water removal by distillation; vacuum distillation product isolation |

| Catalyst-free adduct formation | None (cyclization requires acid) | Mineral oil | 20–60 (adduct), 70–130 (cyclization) | Similar | Acid catalyst added only in cyclization step |

| Direct cyclization in presence of sulfonic acid | Sulfonic acids | Mineral oil | 70–130 | High | One-pot process possible |

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-thiopyran-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiopyran ring can undergo substitution reactions, such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under specific conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated thiopyrans.

Scientific Research Applications

Synthesis of Biologically Active Compounds

3,6-Dihydro-2H-thiopyran-4-carbaldehyde serves as a versatile building block in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

1.1. Adenosine Receptor Agonists

Research has demonstrated that derivatives of 3,6-dihydro-2H-thiopyran-4-carbaldehyde can be synthesized to produce potent adenosine A2A and A3 receptor agonists. These compounds exhibit anti-inflammatory properties, making them potential candidates for treating conditions related to inflammation and metabolic disorders .

1.2. Crop Protection Agents

The compound is also recognized for its utility in agricultural chemistry. It acts as an important intermediate in the synthesis of certain crop protection agents, which are crucial for enhancing agricultural productivity and managing pests effectively .

Mechanistic Insights and Synthesis Techniques

The synthesis of 3,6-dihydro-2H-thiopyran-4-carbaldehyde and its derivatives often involves various catalytic processes that enhance yield and selectivity.

2.1. Catalytic Processes

Recent advancements have highlighted the use of organocatalytic processes to synthesize derivatives with high yields and enantiomeric excess. For instance, using specific catalysts such as N-heterocyclic carbenes (NHCs) has shown promising results in achieving desired product profiles .

2.2. Reaction Conditions

The synthesis typically requires specific reaction conditions including the use of solvents like THF (tetrahydrofuran) and bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) to optimize the reaction environment for maximum efficiency .

3.1. Development of Anti-Cancer Agents

A notable case study involved synthesizing a derivative of 3,6-dihydro-2H-thiopyran-4-carbaldehyde that demonstrated significant anti-cancer activity in vitro. The compound was evaluated for its efficacy against various cancer cell lines, showing promising results that warrant further investigation into its pharmacological potential .

3.2. Synthesis of Fijianolide Fragments

Another study focused on synthesizing C22-C27 fragments of Fijianolides using 3,6-dihydro-2H-thiopyran-4-carbaldehyde as a precursor. This research not only showcased the compound's versatility but also its relevance in natural product synthesis, which is crucial for developing new therapeutic agents .

Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biologically Active Compounds | Adenosine receptor agonists | Potent anti-inflammatory effects |

| Crop Protection Agents | Intermediates for pesticide synthesis | Enhances agricultural productivity |

| Natural Product Synthesis | Fijianolide fragment synthesis | Relevant for developing new therapeutic agents |

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-thiopyran-4-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent-Based Comparison

Key Observations:

Aldehyde vs. Hydroxyl :

- The aldehyde group in 286961-14-6 enables electrophilic reactivity, making it suitable for forming imines or undergoing aldol condensations. In contrast, the hydroxyl group in 741208-93-5 facilitates hydrogen bonding and esterification, limiting its use in redox-sensitive reactions .

- Boiling points and solubility are expected to differ significantly: aldehydes generally exhibit lower boiling points than alcohols due to weaker intermolecular forces.

Thiopyran vs. The epoxide derivative (1171922-13-6) lacks a heterocyclic sulfur system, favoring ring-opening reactivity for agrochemical applications .

Research Implications and Gaps

While structural comparisons highlight functional group-driven differences, experimental data on physicochemical properties (e.g., melting points, spectral signatures) are absent in the provided evidence. Further studies could explore:

- Quantitative reactivity metrics (e.g., pKa of the aldehyde vs. hydroxyl group).

- Comparative catalytic applications in asymmetric synthesis.

Q & A

Q. Q1.1: What are the common synthetic routes for preparing 3,6-dihydro-2H-thiopyran-4-carbaldehyde?

Answer:

- Cyclization of Thioenol Ethers : Reacting γ,δ-unsaturated thioethers with aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the thiopyran ring.

- Oxidation of 3,6-Dihydro-2H-thiopyran-4-methanol : Use oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to convert the alcohol group to a carbonyl .

- AI-Guided Retrosynthesis : Tools like Reaxys or Pistachio can predict viable pathways based on known thiopyran derivatives, leveraging databases of analogous reactions .

Q. Q1.2: How to purify and characterize the compound post-synthesis?

Answer:

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Characterization : NMR (¹H/¹³C) for structural confirmation, FT-IR for aldehyde C=O stretch (~1700 cm⁻¹), and mass spectrometry for molecular ion verification .

Advanced Synthesis Optimization

Q. Q2.1: How to mitigate side reactions during aldehyde functionalization in thiopyran systems?

Answer:

- Protection of Aldehyde : Use acetal protection (e.g., ethylene glycol) under acidic conditions to prevent undesired nucleophilic attacks during subsequent reactions .

- Controlled Reaction Temperatures : Maintain temperatures below 0°C when introducing electrophilic reagents to minimize polymerization or oxidation .

Q. Q2.2: What strategies improve yields in multi-component reactions involving this aldehyde?

Answer:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate imine or hydrazone formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

Analytical Techniques for Structural Elucidation

Q. Q3.1: How to resolve ambiguities in NMR spectra due to tautomerism in thiopyran-aldehyde systems?

Answer:

- Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow tautomeric interconversion and resolve splitting patterns .

- 2D NMR (COSY, HSQC) : Map coupling between thiopyran protons and the aldehyde group to confirm connectivity .

Q. Q3.2: What advanced techniques confirm stereochemical outcomes in derivatives?

Answer:

- X-ray Crystallography : Definitive assignment of stereochemistry for crystalline derivatives (e.g., hydrazones or Schiff bases) .

- VCD (Vibrational Circular Dichroism) : Analyze chiral centers in non-crystalline samples by correlating vibrational modes with absolute configuration .

Handling Data Contradictions

Q. Q4.1: How to address discrepancies in reported spectral data for thiopyran-aldehyde derivatives?

Answer:

- Cross-Validation : Compare with high-quality databases (NIST Chemistry WebBook, ECHA) to verify peaks and shifts .

- Reproduce Literature Protocols : Replicate synthesis and characterization steps to identify potential procedural variations (e.g., solvent purity, instrumentation) .

Q4.2: Resolving conflicting reactivity trends in thiopyran vs. pyran systems

Answer:

- Computational Modeling : Use DFT (Density Functional Theory) to compare electron densities and frontier molecular orbitals, explaining differences in aldehyde reactivity .

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps influenced by sulfur’s electron-withdrawing effects .

Safety and Handling Protocols

Q. Q5.1: What are critical safety measures when handling this compound?

Answer:

Q. Q5.2: How to manage air-sensitive reactions involving the aldehyde group?

Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation .

- Stabilizers : Add radical inhibitors (e.g., BHT) to storage solutions to inhibit peroxide formation .

Derivatization for Biological Studies

Q. Q6.1: How to design hydrazone or Schiff base derivatives for bioactivity screening?

Answer:

- Hydrazone Synthesis : React with substituted hydrazines (e.g., Girard’s reagent T) in ethanol/glacial acetic acid (1:1) at 60°C for 2 hours .

- Schiff Base Formation : Condense with primary amines (e.g., aniline derivatives) using molecular sieves to absorb water and shift equilibrium .

Q6.2: Strategies for introducing fluorophores or bioconjugation handles

Answer:

- Click Chemistry : Install azide/alkyne groups via Sonogashira coupling, then conjugate with fluorophores (e.g., fluorescein-alkyne) .

- Aldehyde-Specific Probes : Use hydroxylamine derivatives (e.g., DY-549 hydrazide) for fluorescent labeling, optimizing pH to 4–5 for selective binding .

Stability and Storage Recommendations

Q. Q7.1: What conditions prevent degradation of the aldehyde functionality?

Answer:

- Storage : Store under nitrogen at −20°C in amber vials with desiccants (silica gel) to avoid moisture and light-induced decomposition .

- Stabilization : Add 1% (v/v) triethylamine to neutralize trace acids that catalyze aldol condensation .

Q. Q7.2: How to assess shelf-life under varying storage conditions?

Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- Degradation Pathway Analysis : Use LC-MS to identify decomposition products (e.g., dimeric aldol adducts) and adjust storage protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.